molecular formula C12H15FN2OS B2464187 N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide CAS No. 1795298-84-8

N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide

Cat. No. B2464187
CAS RN: 1795298-84-8
M. Wt: 254.32
InChI Key: DELNIZZVKVEWSN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide, commonly known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicine.

Scientific Research Applications

  • Met Kinase Inhibitor : N-(4-fluorophenyl)-3-(methylthio)pyrrolidine-1-carboxamide and related compounds have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate complete tumor stasis in certain cancer models following oral administration, indicating their potential use in cancer therapeutics (Schroeder et al., 2009).

  • Synthesis and Characterization : The compound has been the subject of synthesis and characterization studies, exploring its potential as a building block for various pharmacological applications. These studies focus on developing efficient synthetic methods and confirming the structure of the compound through various spectroscopic techniques (Zhou et al., 2021).

  • Potential Anti-HIV Agent : Derivatives of this compound have been studied for their potential as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors. These studies explore the compound's interactions and conformations, which may contribute to its pharmacological activity (Tamazyan et al., 2007).

  • 5-HT2 Receptor Antagonist : Research has shown that similar compounds can act as selective 5-HT2 receptor antagonists, suggesting possible applications in neurological and psychiatric disorders. Such compounds have demonstrated potent anti-platelet effects both in vitro and in vivo, hinting at their broader therapeutic potential (Fujio et al., 2000).

  • Crystal Structure Analysis : Studies have also been conducted to analyze the crystal structures of similar compounds, exploring their unconventional hydrogen bonding and π-stacking characteristics. These structural insights are essential for understanding the compound's interactions at the molecular level, which is crucial for drug design (Wilson & Munro, 2010).

properties

IUPAC Name

N-(4-fluorophenyl)-3-methylsulfanylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-17-11-6-7-15(8-11)12(16)14-10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELNIZZVKVEWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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